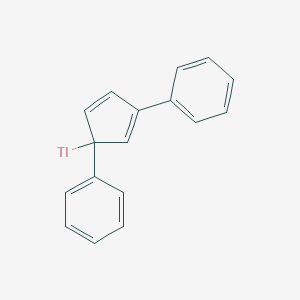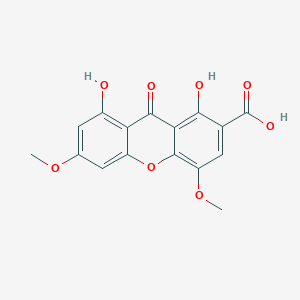
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is a chemical compound with a complex structure that includes bromine, methyl, and methylsulfanyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of the bromine atom at the 3-position of the pyridine ring.
Methylation: Addition of methyl groups at the 2 and 6 positions.
Thiomethylation: Introduction of the methylsulfanyl group at the 4-position.
Oxidation: Formation of the oxo group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The bromine and methylsulfanyl groups may play a role in binding to target proteins or enzymes, while the oxo group can participate in redox reactions. These interactions can modulate biological activity and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethyl-4-(methylsulfanyl)aniline
- 2,6-Dimethyl-4-methylsulfanyl-phenol
Uniqueness
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to the presence of the bromine atom and the specific arrangement of functional groups on the pyridine ring
Propiedades
Número CAS |
125163-27-1 |
|---|---|
Fórmula molecular |
C8H10BrNOS |
Peso molecular |
248.14 g/mol |
Nombre IUPAC |
3-bromo-2,6-dimethyl-4-methylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10BrNOS/c1-5-4-7(12-3)8(9)6(2)10(5)11/h4H,1-3H3 |
Clave InChI |
ICAJITRTSRIRLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=[N+]1[O-])C)Br)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


